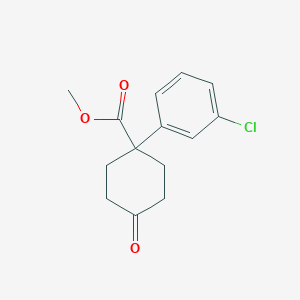

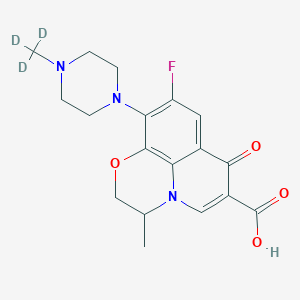

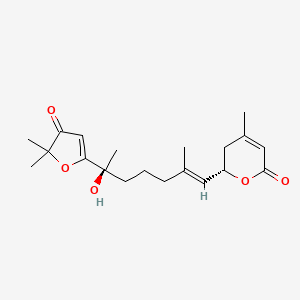

![molecular formula C38H34N8 B1513430 N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline CAS No. 1217802-18-0](/img/structure/B1513430.png)

N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline

Übersicht

Beschreibung

Synthesis Analysis

Benzotriazole methodology is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Chemical Reactions Analysis

Benzotriazole methodology has grown to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions . It activates molecules toward numerous transformations and is sufficiently stable during the course of reactions .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Fate of Parabens

Parabens, related to benzotriazole derivatives through their use in consumer products, have been extensively studied for their environmental impact. Haman et al. (2015) discuss the occurrence, fate, and behavior of parabens in aquatic environments, noting their ubiquitous presence due to continuous introduction from various sources. These compounds, while biodegradable, pose concerns due to their weak endocrine-disrupting capabilities and their ability to form more stable and potentially toxic chlorinated by-products in water (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Chemistry Applications

Benzazoles and their derivatives, including benzotriazoles, have significant medicinal chemistry applications. Rosales-Hernández et al. (2022) review the synthetic procedures for accessing 2-guanidinobenzazoles, highlighting their importance in developing compounds with a variety of biological activities. This review underscores the role of synthetic chemistry in exploring the therapeutic potential of benzazole derivatives (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Corrosion Inhibition

Walker (1976) investigates the effectiveness of tolyltriazole, a benzotriazole derivative, in inhibiting copper and brass corrosion. This study highlights the practical applications of benzotriazole derivatives in protecting metals from corrosion, a critical consideration in industrial and engineering contexts (Walker, 1976).

Antioxidant Capacity and CO2 Capture

Vessally et al. (2017) explore the chemical fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azole compounds. This innovative approach demonstrates the potential of using carbon dioxide, an abundant and renewable resource, in creating value-added chemicals, including azole derivatives with potential environmental benefits (Vessally, Didehban, Babazadeh, Hosseinian, & Edjlali, 2017).

Eigenschaften

IUPAC Name |

N-[3a,7a-dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4.C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23;1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,17-20H;1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHOMMASBXBEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4C=CC=CC4N=N3.C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746478 | |

| Record name | N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217802-18-0 | |

| Record name | N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)

![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)

![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)

![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)